molecular formula C27H34N4O2 B2686320 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 941899-83-8

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B2686320
M. Wt: 446.595
InChI Key: UEJFSXIZCUJVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C27H34N4O2 and its molecular weight is 446.595. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure

  • A study described the design and synthesis of novel derivatives related to the given chemical structure, focusing on the development of compounds with potential medicinal properties. These compounds were characterized using techniques such as 1H NMR, IR, and MS to ascertain their chemical structures (Yang Jing, 2010).
  • Another research effort involved the synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery, highlighting the compound's potential as a prodrug (J. Rautio et al., 2000).

Pharmacological Applications

  • A study focused on the anti-Parkinson's screening of some novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives. The research demonstrated the significant anti-Parkinson's activity of these compounds, suggesting their potential use in treating neurological disorders (S. Gomathy et al., 2012).
  • The localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease was another focus area. A derivative of the compound was used in conjunction with positron emission tomography to facilitate diagnostic assessments of Alzheimer's disease, marking a significant step forward in non-invasive diagnostic techniques (K. Shoghi-Jadid et al., 2002).

Molecular Interactions and Binding Studies

  • Research into the synthesis and optical properties of a fluorescent probe for β-amyloids based on a similar compound structure demonstrated the potential for using these compounds in the molecular diagnosis of Alzheimer's disease, providing insights into solvent polarity effects on optical properties (Huan-bao Fa et al., 2015).

Antimicrobial and Antitumor Activities

  • A study on the synthesis and biological evaluation of some thiazolidinones as antimicrobial agents revealed that derivatives of the compound showed promising activity against various bacterial strains, highlighting its potential use in developing new antimicrobial agents (Divyesh Patel et al., 2012).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O2/c1-29(2)24-11-8-22(9-12-24)26(31-16-14-30(3)15-17-31)19-28-27(32)20-33-25-13-10-21-6-4-5-7-23(21)18-25/h4-13,18,26H,14-17,19-20H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJFSXIZCUJVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

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